molecular formula C20H21FN6O2 B6455148 6-[5-(3-fluoro-4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548990-13-0

6-[5-(3-fluoro-4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6455148
CAS No.: 2548990-13-0
M. Wt: 396.4 g/mol
InChI Key: WMRFGGWEVAOYMQ-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 9-methyl-9H-purine core linked to an octahydropyrrolo[3,4-c]pyrrole scaffold substituted with a 3-fluoro-4-methoxybenzoyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting nucleotide-binding proteins or enzymes.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-25-11-24-17-18(25)22-10-23-19(17)26-6-13-8-27(9-14(13)7-26)20(28)12-3-4-16(29-2)15(21)5-12/h3-5,10-11,13-14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRFGGWEVAOYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=C(C=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share the purine-pyrrolopyrrole backbone but differ in substituents, leading to distinct physicochemical and functional properties:

BI99808

  • Structure : 6-[5-(2-Methoxy-4-Methylbenzenesulfonyl)-Octahydropyrrolo[3,4-c]Pyrrol-2-yl]-9-Methyl-9H-Purine
  • Molecular Formula : C₂₀H₂₄N₆O₃S
  • Molecular Weight : 428.508 g/mol
  • The 2-methoxy-4-methyl substitution introduces steric bulk compared to the fluorine-methoxy combination in the target compound. Sulfonyl groups are strong electron-withdrawing groups, which may alter binding kinetics or metabolic stability .

BJ51322

  • Structure : 6-[5-(5-Bromopyridine-3-Carbonyl)-Octahydropyrrolo[3,4-c]Pyrrol-2-yl]-9-Methyl-9H-Purine
  • Molecular Formula : C₁₈H₁₈BrN₇O
  • Molecular Weight : 428.2858 g/mol
  • Key Features: A 5-bromopyridine-3-carbonyl group replaces the benzoyl substituent. The pyridine ring introduces aromatic nitrogen, which could influence π-π stacking or hydrogen bonding .

Compound 20 (From )

  • Structure : 3-(1-(7-Bromo-9H-Pyrimido[4,5-b]Indol-4-yl)Octahydro-6H-Pyrrolo[2,3-c]Pyridin-6-yl)Propanenitrile
  • The propanenitrile linker may increase flexibility compared to rigid benzoyl/sulfonyl groups. Synthesized via deprotection with KtBuO in THF, suggesting divergent synthetic routes compared to the target compound .

Structural and Functional Comparison Table

Compound Substituent Group Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
Target Compound 3-Fluoro-4-methoxybenzoyl C₂₀H₂₂FN₇O₂* ~427.43 Fluorine enhances electronegativity; methoxy aids hydrophobicity
BI99808 2-Methoxy-4-methylbenzenesulfonyl C₂₀H₂₄N₆O₃S 428.508 Sulfonyl group increases polarity
BJ51322 5-Bromopyridine-3-carbonyl C₁₈H₁₈BrN₇O 428.2858 Bromine enables halogen bonding
Compound 20 Pyrimidoindole + propanenitrile Not fully specified Nitrile linker enhances flexibility

*Estimated based on standard substituent counts.

Research Implications

  • Electronic Effects : The fluorine in the target compound may improve binding affinity compared to BI99808’s sulfonyl group, which prioritizes solubility.
  • Synthetic Accessibility: BJ51322’s commercial availability ($8/1g, in stock ) contrasts with the target compound’s absence in product catalogs, suggesting the latter may be a novel investigational agent.
  • Biological Interactions : The bromine in BJ51322 and fluorine in the target compound highlight the role of halogens in optimizing drug-target interactions, while sulfonyl groups (as in BI99808) may favor metabolic clearance.

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